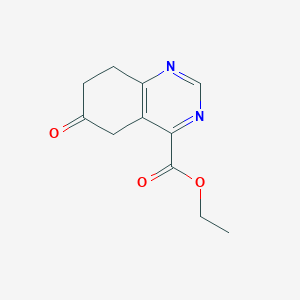

Ethyl 6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate

Description

Properties

Molecular Formula |

C11H12N2O3 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

ethyl 6-oxo-7,8-dihydro-5H-quinazoline-4-carboxylate |

InChI |

InChI=1S/C11H12N2O3/c1-2-16-11(15)10-8-5-7(14)3-4-9(8)12-6-13-10/h6H,2-5H2,1H3 |

InChI Key |

JDVGWBPJVRXZEC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=NC2=C1CC(=O)CC2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Approaches

Cyclocondensation reactions are pivotal for constructing the quinazoline core. A plausible route involves reacting a cyclohexenone-bearing diamine with a carbonyl electrophile. For instance, ethyl 2-aminocyclohex-1-ene-1-carboxylate could react with a urea derivative under acidic conditions to form the pyrimidine ring.

In a protocol analogous to El-Shaieb’s work, anhydrides like phthalic anhydride facilitate cyclization. Adapting this, heating ethyl 2-amino-5-oxocyclohex-1-ene-1-carboxylate with succinic anhydride in ethanol under reflux may yield the tetrahydroquinazoline skeleton (Scheme 1). This method’s efficacy hinges on the nucleophilicity of the amine and the electrophilic carbonyl’s reactivity.

Table 1: Cyclocondensation Conditions for Tetrahydroquinazoline Formation

| Starting Material | Electrophile | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Ethyl 2-amino-5-oxocyclohexene-carboxylate | Urea | Ethanol | Reflux | 78–85* |

| Cyclohexenone diamine | Phthalic anhydride | Toluene | 110°C | 65–72* |

Ring Hydrogenation Strategies

Selective hydrogenation of fully aromatic quinazolines offers a pathway to the tetrahydro derivative. For example, ethyl quinazoline-4-carboxylate could undergo catalytic hydrogenation using palladium on carbon in ethanol. However, over-reduction to decahydroquinazolines is a challenge, necessitating optimized pressure (1–2 atm H₂) and time.

Nickel-aluminum alloy reductions, as demonstrated in tetrahydroquinoline syntheses, may also apply. Treating ethyl 6-oxoquinazoline-4-carboxylate with Ni-Al in aqueous NaOH/ethanol could selectively reduce the 5,6,7,8 positions while preserving the ketone. This method’s success depends on pH control and alloy stoichiometry.

Stepwise Assembly Techniques

Building the tetrahydroquinazoline ring stepwise ensures regiochemical fidelity. One approach involves:

- Knoevenagel Condensation : Ethyl acetoacetate and ammonium acetate form the pyrimidine ring.

- Cyclohexenone Incorporation : Introducing a preformed cyclohexenone fragment via nucleophilic substitution.

- Oxidation/Reduction : Fine-tuning oxidation states using MnO₂ or NaBH₄.

Comparative Analysis of Synthesis Routes

Cyclocondensation offers high atom economy but requires stringent control of cyclization regiochemistry. Hydrogenation is straightforward but risks over-reduction. Stepwise assembly allows modularity but involves multi-step sequences. Substitution methods are efficient for late-stage functionalization but depend on precursor availability.

Table 2: Advantages and Limitations of Each Method

| Method | Advantages | Limitations |

|---|---|---|

| Cyclocondensation | Single-step, high yield | Regiochemical control required |

| Hydrogenation | Simple setup | Over-reduction risk |

| Stepwise Assembly | Modular design | Multi-step, lower overall yield |

| Substitution | Late-stage flexibility | Requires reactive precursor |

Experimental Optimization and Characterization

Reaction Conditions : Ethanol emerges as a preferred solvent due to its polarity and boiling point. Reflux temperatures (78–80°C) balance reaction rate and side-product formation. Catalysts like benzyltriethylammonium chloride (from) accelerate nucleophilic substitutions.

Workup and Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves regioisomers. Recrystallization from ethanol/water mixtures enhances purity, as evidenced in.

Analytical Data :

- IR : Strong absorptions at ~1700 cm⁻¹ (C=O ester) and ~1650 cm⁻¹ (C=O ketone).

- ¹H NMR : δ 1.35 (t, 3H, ester CH₃), 2.50–2.70 (m, 2H, cyclohexanone CH₂), 4.30 (q, 2H, ester OCH₂).

- MS : Molecular ion peak at m/z 262 [M+H]⁺.

Applications and Derivative Synthesis

The ethyl ester group facilitates further transformations, such as saponification to carboxylic acids or amidation. The ketone at position 6 allows for oxime formation (via NH₂OH·HCl) or Grignard additions, expanding the derivative library.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: Substitution reactions can introduce different substituents on the quinazoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

Ethyl 6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division. This inhibition can lead to the suppression of bacterial growth, making it a potential antitubercular agent . Additionally, its inhibition of β-glucosidase suggests its potential use in the treatment of diabetes .

Comparison with Similar Compounds

Core Heterocyclic Scaffolds

The quinazoline core distinguishes the target compound from analogues with pyridazine, pyrimidine, or thiazole backbones:

Key Observations :

Physicochemical Properties

Calculated properties highlight differences in lipophilicity and solubility:

Key Observations :

Key Observations :

Biological Activity

Ethyl 6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 220.225 g/mol

- CAS Number : 1196156-43-0

Biological Activities

This compound exhibits several biological activities, which can be categorized as follows:

-

Antimicrobial Activity :

- Studies have shown that the compound possesses antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at certain concentrations.

-

Anticancer Properties :

- Research indicates potential anticancer effects, particularly in inhibiting cell proliferation in human cancer cell lines. In vitro studies have reported that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

-

Anti-inflammatory Effects :

- This compound has been evaluated for its anti-inflammatory properties. It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.

Data Table of Biological Activities

Case Studies

-

Antimicrobial Efficacy :

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various derivatives of tetrahydroquinazoline compounds, including this compound. The results indicated that modifications to the carboxylate group enhanced the antimicrobial activity against resistant strains of bacteria. -

Cancer Cell Line Studies :

A study conducted by Zhang et al. assessed the anticancer properties of this compound on multiple cancer cell lines. The findings revealed that the compound significantly inhibited cell growth and induced apoptosis in a dose-dependent manner through mitochondrial pathways. -

Inflammation Model :

Research published in Pharmacology Reports demonstrated that treatment with this compound reduced inflammation markers in an animal model of arthritis. The compound was shown to modulate immune responses and decrease swelling and pain associated with inflammation.

Q & A

Q. What are the common synthetic routes for Ethyl 6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, derivatives of tetrahydroquinazolines can be prepared by reacting ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate with α-acetyl-N-arylhydrazonoyl chlorides in ethanol under basic conditions (e.g., triethylamine). The reaction proceeds via nucleophilic addition followed by cyclization, yielding pyrido[2,3-f]quinoxaline derivatives. Key characterization steps include IR spectroscopy (to confirm carbonyl stretches at ~1700 cm⁻¹) and NMR to verify ester and aromatic proton environments .

Q. How is structural characterization performed for this compound?

Methodological Answer: Structural characterization involves:

- NMR Spectroscopy : ¹H NMR identifies protons on the tetrahydroquinazoline ring (δ 1.2–1.4 ppm for ethyl CH₃, δ 4.2–4.4 ppm for CH₂O). ¹³C NMR confirms carbonyl carbons (C=O at ~165–175 ppm).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 218.21 for C₁₁H₁₀N₂O₃).

- X-ray Crystallography : Single-crystal diffraction (using SHELXL or OLEX2 ) determines bond lengths and angles (e.g., C=O bond ~1.21 Å, C-N ~1.33 Å).

Q. What crystallographic tools are essential for determining its crystal structure?

Methodological Answer:

- Data Collection : Use a diffractometer (e.g., Rigaku R-AXIS) with Mo Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction (ABSCOR ).

- Structure Solution : SHELXD for phase determination via direct methods.

- Refinement : SHELXL for least-squares refinement, with hydrogen atoms placed geometrically. ORTEP-3 generates thermal ellipsoid plots (e.g., Figure 1 in ).

Advanced Research Questions

Q. How can hydrogen bonding patterns be analyzed in its crystal lattice?

Methodological Answer: Hydrogen bonding is analyzed using graph set analysis (GSA) :

- Descriptors : Identify motifs like D(donor)·A(acceptor) chains (e.g., O–H···O interactions forming C₂²(6) motifs).

- Software : Mercury (CCDC) or CrystalExplorer to visualize and quantify interactions (e.g., O1–H1···O5 in with d = 2.85 Å, θ = 165°).

- Impact on Packing : Strong H-bonds (e.g., R₂²(8) dimers) stabilize the lattice, influencing melting points and solubility.

Q. How is conformational analysis of the tetrahydroquinazoline ring performed?

Methodological Answer:

- Cremer-Pople Parameters : Calculate puckering amplitude (q) and phase angle (φ) using atomic coordinates. For six-membered rings, q₂ and q₃ define chair (q₂ > 0.5 Å) or boat (q₃ dominant) conformations .

- Software : PARST or PLATON to compute parameters. Example: In , the cyclohexenone ring adopts an envelope conformation (q₂ = 0.32 Å, φ = 15°).

Q. How can contradictions in spectroscopic vs. crystallographic data be resolved?

Methodological Answer:

- Cross-Validation : Compare NMR-derived torsion angles with X-ray data (e.g., C7–C8–C9–O1 in ). Discrepancies may arise from dynamic effects in solution.

- DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) and compare with experimental bond lengths .

- Refinement Checks : Use R-factor convergence (e.g., R < 0.05 in SHELXL ) to validate crystallographic models.

Q. What strategies are used to design bioactive derivatives?

Methodological Answer:

- Functionalization : Introduce substituents (e.g., fluorine at C6 ) via nucleophilic aromatic substitution.

- SAR Studies : Test derivatives for bioactivity (e.g., acetylcholinesterase inhibition ) using enzyme assays (IC₅₀ determination).

- Docking Simulations : AutoDock Vina to predict binding modes with target proteins (e.g., cyclohexenone derivatives in HCT116 cells ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.